molecular formula C13H12N4O B14898499 N-(2-cyanophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide

N-(2-cyanophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide

Cat. No.: B14898499
M. Wt: 240.26 g/mol
InChI Key: SDPJKTVLOQSNSF-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide typically involves the reaction of 2-cyanophenylamine with 2-methylimidazole in the presence of a suitable acylating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(2-aminophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The nitrile group may also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-2-(1H-imidazol-1-yl)acetamide
  • N-(2-cyanophenyl)-2-(2-methyl-4H-imidazol-4-yl)acetamide

Comparison

Compared to similar compounds, N-(2-cyanophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide may exhibit unique properties due to the presence of the 2-methyl group on the imidazole ring. This substitution can influence the compound’s reactivity, biological activity, and overall stability.

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-(2-methylimidazol-1-yl)acetamide

InChI

InChI=1S/C13H12N4O/c1-10-15-6-7-17(10)9-13(18)16-12-5-3-2-4-11(12)8-14/h2-7H,9H2,1H3,(H,16,18)

InChI Key

SDPJKTVLOQSNSF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

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